molecular formula C14H20NO7+ B12678229 alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 84473-63-2

alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12678229
CAS No.: 84473-63-2
M. Wt: 314.31 g/mol
InChI Key: JYKOHVOHVFHTRU-UHFFFAOYSA-N
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Description

Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.30316 g/mol . This compound is known for its unique structure, which includes a benzylammonium group and a tricarboxylate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of alpha-methylbenzylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzylammonium compounds .

Scientific Research Applications

Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The benzylammonium group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, alpha-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) (salt)
  • 1-Phenylethanaminium 3,4-dicarboxy-3-hydroxybutanoate

Uniqueness

Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of a benzylammonium group and a tricarboxylate moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

84473-63-2

Molecular Formula

C14H20NO7+

Molecular Weight

314.31 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-propan-2-ylpyridin-1-ium

InChI

InChI=1S/C8H12N.C6H8O7/c1-8(2)9-6-4-3-5-7-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1;

InChI Key

JYKOHVOHVFHTRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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